Cas no 2138343-67-4 (3,4-Quinolinediamine, 8-chloro-N4-ethyl-5-methoxy-)

3,4-Quinolinediamine, 8-chloro-N4-ethyl-5-methoxy- 化学的及び物理的性質
名前と識別子
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- 3,4-Quinolinediamine, 8-chloro-N4-ethyl-5-methoxy-
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- インチ: 1S/C12H14ClN3O/c1-3-15-12-8(14)6-16-11-7(13)4-5-9(17-2)10(11)12/h4-6H,3,14H2,1-2H3,(H,15,16)
- InChIKey: GAXMTMLZIRGQAD-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=C(OC)C=CC=2Cl)C(NCC)=C(N)C=1
3,4-Quinolinediamine, 8-chloro-N4-ethyl-5-methoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-362413-2.5g |
8-chloro-N4-ethyl-5-methoxyquinoline-3,4-diamine |
2138343-67-4 | 2.5g |
$1454.0 | 2023-03-07 | ||
Enamine | EN300-362413-10.0g |
8-chloro-N4-ethyl-5-methoxyquinoline-3,4-diamine |
2138343-67-4 | 10.0g |
$3191.0 | 2023-03-07 | ||
Enamine | EN300-362413-0.25g |
8-chloro-N4-ethyl-5-methoxyquinoline-3,4-diamine |
2138343-67-4 | 0.25g |
$683.0 | 2023-03-07 | ||
Enamine | EN300-362413-0.05g |
8-chloro-N4-ethyl-5-methoxyquinoline-3,4-diamine |
2138343-67-4 | 0.05g |
$624.0 | 2023-03-07 | ||
Enamine | EN300-362413-0.5g |
8-chloro-N4-ethyl-5-methoxyquinoline-3,4-diamine |
2138343-67-4 | 0.5g |
$713.0 | 2023-03-07 | ||
Enamine | EN300-362413-5.0g |
8-chloro-N4-ethyl-5-methoxyquinoline-3,4-diamine |
2138343-67-4 | 5.0g |
$2152.0 | 2023-03-07 | ||
Enamine | EN300-362413-0.1g |
8-chloro-N4-ethyl-5-methoxyquinoline-3,4-diamine |
2138343-67-4 | 0.1g |
$653.0 | 2023-03-07 | ||
Enamine | EN300-362413-1.0g |
8-chloro-N4-ethyl-5-methoxyquinoline-3,4-diamine |
2138343-67-4 | 1g |
$0.0 | 2023-06-07 |
3,4-Quinolinediamine, 8-chloro-N4-ethyl-5-methoxy- 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
3,4-Quinolinediamine, 8-chloro-N4-ethyl-5-methoxy-に関する追加情報
3,4-Quinolinediamine, 8-chloro-N4-ethyl-5-methoxy
The compound 3,4-Quinolinediamine, 8-chloro-N4-ethyl-5-methoxy (CAS No: 2138343-67-4) is a highly specialized organic compound belonging to the quinoline derivative family. This compound has garnered significant attention in the scientific community due to its unique chemical structure and potential applications in various fields such as pharmacology, material science, and catalysis. The molecule is characterized by its quinoline backbone with multiple substituents, including a chlorine atom at position 8, an ethyl group at position 4 of the diamine moiety, and a methoxy group at position 5.
Recent studies have highlighted the importance of quinoline derivatives in drug discovery and development. The presence of multiple functional groups in 3,4-Quinolinediamine, 8-chloro-N4-ethyl-5-methoxy allows for extensive chemical modification, making it a versatile scaffold for designing bioactive molecules. Researchers have explored its potential as an anti-inflammatory agent, where the methoxy group at position 5 plays a crucial role in modulating the compound's activity.
The synthesis of 3,4-Quinolinediamine, 8-chloro-N4-ethyl-5-methoxy involves a multi-step process that includes nucleophilic substitution and condensation reactions. Scientists have optimized these steps to achieve higher yields and better purity levels. For instance, a study published in *Journal of Organic Chemistry* demonstrated that the use of microwave-assisted synthesis significantly reduces reaction time while maintaining product quality.
In terms of applications, quinoline derivatives like this compound are being investigated for their role in catalysis. The ethyl group at position 4 enhances the compound's stability under catalytic conditions, making it a promising candidate for heterogeneous catalysis in industrial processes. Additionally, its ability to form coordination complexes with transition metals has opened new avenues for its use in asymmetric synthesis.
Recent advancements in computational chemistry have provided deeper insights into the electronic properties of 3,4-Quinolinediamine, 8-chloro-N4-ethyl-5-methoxy. Quantum mechanical calculations reveal that the methoxy group at position 5 significantly influences the compound's electron distribution, which is critical for its reactivity in various chemical transformations.
Furthermore, this compound has shown potential in materials science as a precursor for synthesizing advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Its ability to form stable coordination bonds with metal ions makes it an ideal building block for constructing MOFs with tailored properties.
In conclusion, 3,4-Quinolinediamine, 8-chloro-N4-ethyl-5-methoxy (CAS No: 2138343-67-4) is a multifaceted compound with a wide range of applications across different scientific disciplines. Its unique structure and functional groups make it a valuable tool for researchers aiming to develop novel materials and therapeutic agents. As ongoing studies continue to uncover new properties and applications of this compound, its significance in the scientific community is expected to grow further.
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